2,4-Difluoro-3-(pyrimidin-5-YL)aniline
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Overview
Description
2,4-Difluoro-3-(pyrimidin-5-YL)aniline is a chemical compound that belongs to the class of fluorinated aromatic amines It features a pyrimidine ring substituted with two fluorine atoms at the 2 and 4 positions and an aniline group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-3-(pyrimidin-5-YL)aniline typically involves the reaction of 2,4-difluoroaniline with a pyrimidine derivative under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 2,4-difluoroaniline is reacted with a pyrimidinyl boronic acid or ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-3-(pyrimidin-5-YL)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Difluoro-3-(pyrimidin-5-YL)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-3-(pyrimidin-5-YL)aniline involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards target proteins, leading to improved therapeutic efficacy .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoroaniline: A simpler analog with only the aniline group and two fluorine atoms.
3-(Pyrimidin-5-YL)aniline: Lacks the fluorine substituents but retains the pyrimidine and aniline groups.
2,4-Difluoro-3-(pyridin-5-YL)aniline: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
2,4-Difluoro-3-(pyrimidin-5-YL)aniline is unique due to the presence of both fluorine atoms and the pyrimidine ring, which confer distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and lipophilicity, while the pyrimidine ring provides a versatile scaffold for further functionalization .
Properties
Molecular Formula |
C10H7F2N3 |
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Molecular Weight |
207.18 g/mol |
IUPAC Name |
2,4-difluoro-3-pyrimidin-5-ylaniline |
InChI |
InChI=1S/C10H7F2N3/c11-7-1-2-8(13)10(12)9(7)6-3-14-5-15-4-6/h1-5H,13H2 |
InChI Key |
DECPHHAFXBUSIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)C2=CN=CN=C2)F |
Origin of Product |
United States |
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